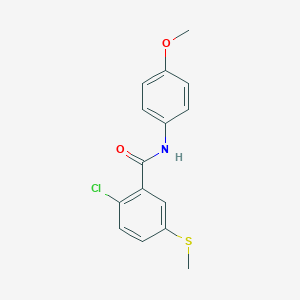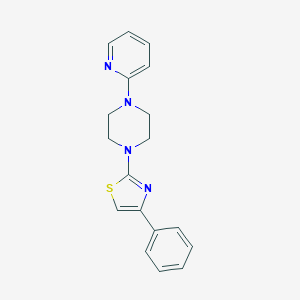
2-chloro-N-(4-methoxyphenyl)-5-(methylthio)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-(4-methoxyphenyl)-5-(methylthio)benzamide, also known as CMMD, is a synthetic compound that has been widely used in scientific research. This compound belongs to the class of benzamides and has been found to have potential therapeutic properties.
Wirkmechanismus
The mechanism of action of 2-chloro-N-(4-methoxyphenyl)-5-(methylthio)benzamide is not fully understood. However, it has been suggested that 2-chloro-N-(4-methoxyphenyl)-5-(methylthio)benzamide may exert its therapeutic effects by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation, tumor growth, and angiogenesis.
Biochemical and Physiological Effects:
Studies have shown that 2-chloro-N-(4-methoxyphenyl)-5-(methylthio)benzamide has the ability to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. 2-chloro-N-(4-methoxyphenyl)-5-(methylthio)benzamide has also been found to inhibit the activation of NF-κB, a transcription factor that plays a key role in the regulation of inflammation. Additionally, 2-chloro-N-(4-methoxyphenyl)-5-(methylthio)benzamide has been shown to inhibit the proliferation of cancer cells and the formation of new blood vessels, which are essential for tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-chloro-N-(4-methoxyphenyl)-5-(methylthio)benzamide in lab experiments is its potential therapeutic properties, which make it a promising candidate for the development of new drugs. However, one of the limitations of using 2-chloro-N-(4-methoxyphenyl)-5-(methylthio)benzamide is its low solubility in water, which can make it difficult to use in certain experimental settings.
Zukünftige Richtungen
There are several future directions that can be explored in the research of 2-chloro-N-(4-methoxyphenyl)-5-(methylthio)benzamide. One potential direction is to investigate its therapeutic potential for the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another potential direction is to explore its potential as a therapeutic agent for the treatment of cancer. Additionally, further studies can be conducted to better understand the mechanism of action of 2-chloro-N-(4-methoxyphenyl)-5-(methylthio)benzamide and to identify potential drug targets.
Conclusion:
In conclusion, 2-chloro-N-(4-methoxyphenyl)-5-(methylthio)benzamide is a synthetic compound that has been widely used in scientific research due to its potential therapeutic properties. Its anti-inflammatory, anti-tumor, and anti-angiogenic activities make it a promising candidate for the development of new drugs. However, more research is needed to fully understand its mechanism of action and to identify potential drug targets. Overall, 2-chloro-N-(4-methoxyphenyl)-5-(methylthio)benzamide has the potential to be a valuable tool in the development of new therapeutic agents for the treatment of various diseases.
Synthesemethoden
The synthesis of 2-chloro-N-(4-methoxyphenyl)-5-(methylthio)benzamide involves the reaction of 4-methoxyaniline with thionyl chloride to form 4-chloro-2-methoxybenzenesulfonyl chloride. This intermediate is then reacted with 4-methylthiophenol to form 4-chloro-2-methoxy-N-(4-methylthiophenyl)benzenesulfonamide. Finally, the addition of 2-amino-5-chlorobenzamide to this intermediate leads to the formation of 2-chloro-N-(4-methoxyphenyl)-5-(methylthio)benzamide.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-(4-methoxyphenyl)-5-(methylthio)benzamide has been used in various scientific research studies due to its potential therapeutic properties. It has been found to have anti-inflammatory, anti-tumor, and anti-angiogenic activities. 2-chloro-N-(4-methoxyphenyl)-5-(methylthio)benzamide has also been shown to have potential as a therapeutic agent for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Eigenschaften
Molekularformel |
C15H14ClNO2S |
|---|---|
Molekulargewicht |
307.8 g/mol |
IUPAC-Name |
2-chloro-N-(4-methoxyphenyl)-5-methylsulfanylbenzamide |
InChI |
InChI=1S/C15H14ClNO2S/c1-19-11-5-3-10(4-6-11)17-15(18)13-9-12(20-2)7-8-14(13)16/h3-9H,1-2H3,(H,17,18) |
InChI-Schlüssel |
COEWQBRICAYYHY-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)SC)Cl |
Kanonische SMILES |
COC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)SC)Cl |
Piktogramme |
Irritant; Environmental Hazard |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(5,6-dimethyl-1H-benzimidazol-2-yl)sulfanyl]-1-(4-hydroxyphenyl)ethanone](/img/structure/B299518.png)

![N-{2-[4-(4-morpholinylsulfonyl)phenoxy]ethyl}methanesulfonamide](/img/structure/B299521.png)
![5-ethyl-2-methoxy-N-[4-(2-thienylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B299522.png)

![4-[Methyl(methylsulfonyl)amino]phenyl methanesulfonate](/img/structure/B299527.png)

![2-[(2-Chlorophenoxy)methyl]benzoic acid](/img/structure/B299532.png)
![4-bromo-N-[3-(1,3-dioxan-2-yl)phenyl]benzamide](/img/structure/B299534.png)
![N-benzyl-4-{2-[(methylsulfonyl)amino]ethoxy}benzenesulfonamide](/img/structure/B299535.png)
![1-[2-(2-Methylphenoxy)ethyl]-3-phenylthiourea](/img/structure/B299537.png)

![N-(4-ethoxyphenyl)-4-({[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,3-thiazol-2-amine](/img/structure/B299540.png)
